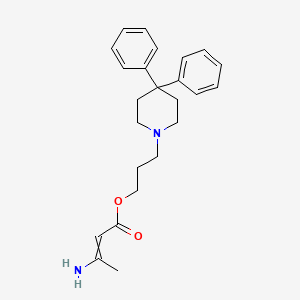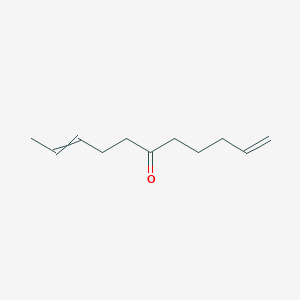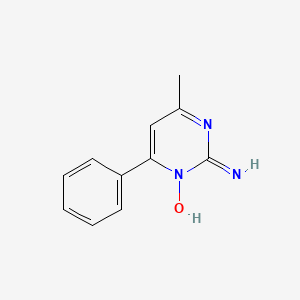![molecular formula C32H24N2O4 B14336297 (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} CAS No. 110471-13-1](/img/structure/B14336297.png)
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two methanone groups, each connected to a 2-(3-aminophenoxy)phenyl moiety. The presence of multiple functional groups, including amine and ketone, makes it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} typically involves multi-step organic reactions. One common method starts with the preparation of 2-(3-aminophenoxy)benzaldehyde, which is then subjected to a condensation reaction with 1,4-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Additionally, the use of advanced catalysts and automated systems can enhance the overall efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in having two phenolic groups but lacks the amine functionality.
4,4’-Diaminodiphenylmethane: Contains amine groups but differs in the central linking structure.
Benzophenone: Shares the ketone functionality but lacks the amine groups.
Uniqueness
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} is unique due to its combination of amine and ketone functionalities, which provide a versatile platform for various chemical reactions and applications. Its structural complexity and potential for multiple interactions make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
110471-13-1 |
|---|---|
分子式 |
C32H24N2O4 |
分子量 |
500.5 g/mol |
IUPAC名 |
[4-[2-(3-aminophenoxy)benzoyl]phenyl]-[2-(3-aminophenoxy)phenyl]methanone |
InChI |
InChI=1S/C32H24N2O4/c33-23-7-5-9-25(19-23)37-29-13-3-1-11-27(29)31(35)21-15-17-22(18-16-21)32(36)28-12-2-4-14-30(28)38-26-10-6-8-24(34)20-26/h1-20H,33-34H2 |
InChIキー |
YZELQMAUJZMOKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC4=CC=CC(=C4)N)OC5=CC=CC(=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
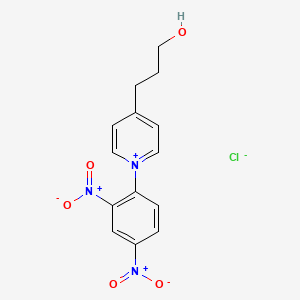
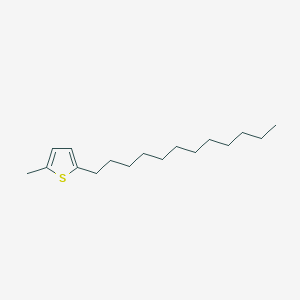
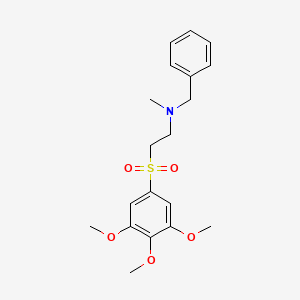


![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)

